molecular formula C14H13NO2 B13032239 3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid

3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid

Cat. No.: B13032239
M. Wt: 227.26 g/mol
InChI Key: CUHPXNUHWNASEX-UHFFFAOYSA-N
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Description

3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound includes a fused benzene and pyrrole ring system, which is characteristic of indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with methylamine, followed by reduction and cyclization to form the indole ring . The reaction conditions often include the use of catalysts such as palladium on carbon and hydrogen gas for the reduction step.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce more saturated indole derivatives .

Scientific Research Applications

3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

3-methyl-4,5-dihydro-1H-benzo[g]indole-2-carboxylic acid

InChI

InChI=1S/C14H13NO2/c1-8-10-7-6-9-4-2-3-5-11(9)13(10)15-12(8)14(16)17/h2-5,15H,6-7H2,1H3,(H,16,17)

InChI Key

CUHPXNUHWNASEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1CCC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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